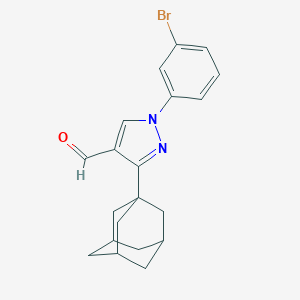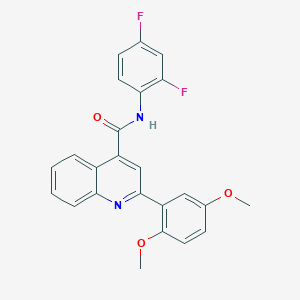![molecular formula C21H22BrN3OS B452614 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[1-(4-ethylphenyl)ethyl]amino}acetamide](/img/structure/B452614.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[1-(4-ethylphenyl)ethyl]amino}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[1-(4-ethylphenyl)ethyl]amino}acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[1-(4-ethylphenyl)ethyl]amino}acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of 4-bromobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Acylation: The resulting thiazole derivative is then acylated with chloroacetyl chloride to form the intermediate compound.
Amination: The intermediate compound undergoes amination with 1-(4-ethylphenyl)ethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[1-(4-ethylphenyl)ethyl]amino}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Shows potential as an anticancer agent, particularly against breast cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[1-(4-ethylphenyl)ethyl]amino}acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with similar antimicrobial and anticancer properties.
[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Compounds with potent cytotoxic activity against human tumor cell lines.
Uniqueness
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[1-(4-ethylphenyl)ethyl]amino}acetamide stands out due to its dual antimicrobial and anticancer activities, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C21H22BrN3OS |
|---|---|
Molecular Weight |
444.4g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[1-(4-ethylphenyl)ethylamino]acetamide |
InChI |
InChI=1S/C21H22BrN3OS/c1-3-15-4-6-16(7-5-15)14(2)23-12-20(26)25-21-24-19(13-27-21)17-8-10-18(22)11-9-17/h4-11,13-14,23H,3,12H2,1-2H3,(H,24,25,26) |
InChI Key |
FAQDEOCBZPQXSL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(C)NCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-bromophenyl)-N-(2,3-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452531.png)

![5-(4-bromophenyl)-3-chloro-N-(4-chloro-2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452534.png)
![Isopropyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B452537.png)
![5-(4-bromophenyl)-3-chloro-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452540.png)
![isopropyl 4-({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}amino)benzoate](/img/structure/B452541.png)
![5-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452542.png)
![5-(4-bromophenyl)-3-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452543.png)
![5-(4-bromophenyl)-N-[3-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452544.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B452545.png)
![N-(2-bromo-4,6-difluorophenyl)-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452547.png)
![5-(4-CHLOROPHENYL)-N~2~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B452549.png)
![5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452551.png)

